REACTION_SMILES
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[C:1]([CH:2]=[CH:3][CH3:4])(=[O:5])[O:6][CH2:7][CH3:8].[CH2:9]([c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)[N:16]([CH2:17][O:23][CH3:24])[CH2:20][Si:18]([CH3:19])([CH3:21])[CH3:22]>>[C:1]([CH:2]1[CH:3]([CH3:4])[CH2:17][N:16]([CH2:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[CH2:20]1)(=[O:5])[O:6][CH2:7][CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC=CC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCN(Cc1ccccc1)C[Si](C)(C)C
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Name
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Type
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product
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Smiles
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CCOC(=O)C1CN(Cc2ccccc2)CC1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |